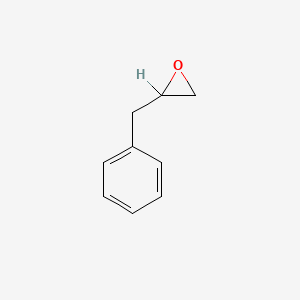

(2,3-Epoxypropyl)benzene

説明

Historical Context of Epoxides in Synthetic Organic Chemistry

The journey of epoxides in organic chemistry began in the early 20th century. The Russian chemist Nikolai Prilezhaev first reported the epoxidation reaction, which involves the formation of an epoxide from an alkene. numberanalytics.com This process, initially known as the Prilezhaev reaction, utilized peroxyacids to convert alkenes into these three-membered cyclic ethers. socratic.orgclockss.org The discovery was pivotal because epoxides were identified as highly reactive yet stable enough to be isolated, serving as versatile intermediates for synthesizing a wide array of organic compounds. numberanalytics.comnumberanalytics.comnumberanalytics.com

Early methods often involved peracids like peracetic acid, but these came with limitations such as harsh reaction conditions and low yields. numberanalytics.com Over the decades, significant advancements have led to the development of more efficient and selective epoxidation methods. numberanalytics.com A major breakthrough was the introduction of transition metal complexes as catalysts, which expanded the scope and efficiency of epoxidation reactions for a broader range of alkenes. numberanalytics.com Another key development was the use of halohydrins, which, when treated with a base, undergo an intramolecular reaction to form epoxides. wikipedia.orgmasterorganicchemistry.com These foundational developments in epoxide synthesis set the stage for the exploration and utilization of specific epoxides like (2,3-Epoxypropyl)benzene in more complex synthetic challenges.

Significance of this compound as a Reactive Intermediate

This compound, also known as (phenylmethyl)oxirane, possesses a unique structure combining a benzene (B151609) ring with a reactive epoxypropyl group. ontosight.aisigmaaldrich.com The high reactivity of the epoxide ring, a consequence of its significant ring strain (approximately 25 kcal/mol), makes it susceptible to ring-opening reactions under both acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com This reactivity is the cornerstone of its utility as a synthetic intermediate.

The epoxide ring can be opened by a wide variety of nucleophiles—such as alcohols, amines, and thiols—to introduce new functional groups with a high degree of regio- and stereocontrol. numberanalytics.comontosight.ai This versatility allows chemists to construct complex molecular architectures. For instance, this compound serves as a precursor in the synthesis of various biologically active molecules and functional materials. Its ability to undergo controlled ring-opening reactions makes it a valuable building block for creating polymers and pharmaceuticals. ontosight.aiemich.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4436-24-2 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Boiling Point | 98-100 °C at 17 mmHg |

| Density | 1.02 g/mL at 25 °C |

| Refractive Index | n20/D 1.523 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comguidechem.comchemicalbook.insigmaaldrich.com

Current Research Landscape and Emerging Applications of this compound

The unique reactivity of this compound continues to fuel its use in diverse areas of contemporary chemical research. Scientists are actively exploring its potential in polymer science, catalysis, and the synthesis of novel organic compounds.

In polymer chemistry , this compound is used as a monomer for creating functional polyethers through anionic ring-opening polymerization. mdpi.com These polymers, which bear tetrahydroindole rings in their side chains, are being investigated for potential applications in materials science. mdpi.com The epoxy group's ability to participate in polymerization makes it a valuable component in the development of new materials with tailored properties. europa.eualfa-chemistry.com For example, epoxides are fundamental to the production of epoxy resins used in adhesives, coatings, and composites due to their excellent mechanical and chemical resistance. ontosight.ai

In the field of catalysis , this compound is frequently employed as a model substrate to study and develop new catalytic systems. Research includes the enzyme-catalyzed hydrolysis of the epoxide, where directed evolution of enzymes like epoxide hydrolase is used to achieve high stereoselectivity in the formation of diols. acs.orgacs.orgresearchgate.net Such enantioconvergent processes are highly sought after in the synthesis of chiral compounds. Furthermore, metal-catalyzed reactions, such as the silver-catalyzed conversion of epoxides into cyclopropanes, have been demonstrated using this compound, opening new pathways for complex molecule synthesis. nih.gov

The compound is also a key starting material in the synthesis of bioactive molecules . For example, it has been utilized in the microwave-assisted synthesis of the bicyclic core of pyrrolizidine (B1209537) alkaloids, a class of natural products with a range of biological activities. emich.edu It also serves as a reactant in the synthesis of various N-(2,3-epoxypropyl)benzenesulfonamide derivatives, which have been studied for their biological properties. tandfonline.com

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| Polymer Synthesis | Anionic ring-opening polymerization | Synthesis of functional polyethers with tetrahydroindole side chains. | mdpi.com |

| Biocatalysis | Enzyme-catalyzed hydrolysis | Generation of enantiopure diols through directed evolution of epoxide hydrolases. | acs.orgacs.org |

| Homogeneous Catalysis | Silver-catalyzed cyclopropanation | Development of a method for converting epoxides to cyclopropanes. | nih.gov |

| Natural Product Synthesis | Synthesis of pyrrolizidine alkaloid core | Used as a building block in the microwave-assisted synthesis of the alkaloid backbone. | emich.edu |

Structure

3D Structure

特性

IUPAC Name |

2-benzyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDMLXYWGLECEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032201 | |

| Record name | Phenylpropylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-24-2 | |

| Record name | 2-(Phenylmethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylbenzene 2',3'-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (phenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylpropylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-Epoxypropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2,3 Epoxypropyl Benzene and Its Derivatives

Classical Epoxidation Routes

Traditional methods for the synthesis of epoxides like (2,3-Epoxypropyl)benzene have long been established in the canon of organic chemistry. These routes, while effective, often rely on stoichiometric reagents and present specific operational challenges.

Peroxy Acid Epoxidations (e.g., m-CPBA)

The reaction of an alkene with a peroxy acid is a direct and widely used method for forming an epoxide. For the synthesis of this compound, its precursor allylbenzene (B44316) is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comull.es This reaction proceeds through a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This results in a syn-addition of the oxygen atom to the alkene face, meaning both C-O bonds form on the same side of the original double bond plane. masterorganicchemistry.com

The process is generally efficient, with studies on analogous compounds showing high yields. For instance, the epoxidation of N-allylbenzenesulfonamide using m-CPBA in chloroform (B151607) at room temperature yields the corresponding N-(2,3-epoxypropyl)benzenesulfonamide in 87% yield. tandfonline.com Similarly, the epoxidation of diethyl (prop-2-en-1-yl)phosphonate with m-CPBA resulted in a 92% yield of the epoxyphosphonate. arkat-usa.org The primary byproduct of this reaction is the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid), which must be separated from the desired epoxide product during workup. masterorganicchemistry.com

Table 1: Examples of Peroxy Acid Epoxidation for Synthesizing Epoxide Derivatives

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Allylbenzene | m-CPBA | - | - | ull.es |

| N-allylbenzenesulfonamide | m-CPBA | Chloroform | 87% | tandfonline.com |

| Diethyl (prop-2-en-1-yl)phosphonate | m-CPBA | Dichloromethane (B109758) | 92% | arkat-usa.org |

Halohydrin Formation and Dehydrohalogenation

An alternative classical route to epoxides is a two-step process involving the formation of a halohydrin intermediate followed by dehydrohalogenation. researchgate.net In the first step, the alkene (allylbenzene) is reacted with a halogen (e.g., Br₂ or Cl₂) in the presence of water. This leads to the anti-addition of a halogen and a hydroxyl group across the double bond, forming a halohydrin. youtube.com

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). youtube.com The base deprotonates the hydroxyl group to form an alkoxide. This is followed by an intramolecular Sₙ2 reaction where the nucleophilic alkoxide attacks the carbon atom bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring. youtube.com This intramolecular cyclization ensures the formation of this compound. This method is fundamental in the industrial production of simple epoxides like epichlorohydrin (B41342). researchgate.net

Challenges and Limitations of Traditional Synthesis

Despite their effectiveness, classical synthesis routes have notable limitations. Peroxy acid epoxidations, such as with m-CPBA, use stoichiometric amounts of reagents that can be thermally sensitive and potentially explosive, requiring careful handling. masterorganicchemistry.com Furthermore, a stoichiometric amount of a carboxylic acid byproduct is generated, necessitating purification steps like washing with a basic aqueous solution to remove it. tandfonline.com

The halohydrin route involves the use of hazardous halogens and generates significant amounts of salt waste during the dehydrohalogenation step. researchgate.netyoutube.com The regioselectivity of the initial halohydrin formation can also be a concern with more complex, unsymmetrical alkenes, although it is straightforward for a terminal alkene like allylbenzene.

Catalytic and Green Chemistry Approaches in this compound Synthesis

To overcome the limitations of classical methods, significant research has focused on developing catalytic and more environmentally benign approaches for epoxidation. These methods aim to use safer oxidants, reduce waste, and improve efficiency.

Transition-Metal Catalyzed Epoxidation

Transition-metal complexes are widely explored as catalysts for the epoxidation of alkenes, often using cleaner oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. Various systems based on metals such as manganese, iron, ruthenium, and tungsten have been developed. liv.ac.ukresearchgate.netacs.org For example, manganese complexes have been shown to catalyze the epoxidation of various alkenes with H₂O₂, and their efficiency can be enhanced by the addition of non-redox metal ions like Sc³⁺. researchgate.net Similarly, dinuclear peroxotungstate complexes have been reported as efficient catalysts for the epoxidation of olefins with H₂O₂. liv.ac.uk These catalytic systems offer the advantage of higher atom economy and the avoidance of stoichiometric organic peroxy acids.

Table 2: Examples of Transition-Metal Catalyzed Epoxidation Systems

| Catalyst System | Alkene Substrate | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| MnIV₂(μ-O)₃(Me₃tacn)₂₂ / Sc³⁺ | Cyclooctene | H₂O₂ | Non-redox metal ion promotes efficiency | researchgate.net |

| Dinuclear peroxotungstate | Various olefins | H₂O₂ | Efficient for non-activated terminal olefins | liv.ac.uk |

| Iron, Chromium, Manganese porphyrins | Various alkenes | Various | Mechanistic studies on higher valent oxo-species | acs.org |

Photocatalysis represents a frontier in green chemistry, harnessing light energy to drive chemical reactions under mild conditions. acs.org

In the context of this compound, photocatalysis has been demonstrated for its selective reduction back to allylbenzene. When this compound is in an alcoholic suspension with a silver-titanium dioxide (Ag-TiO₂) photocatalyst, it can be chemoselectively reduced to allylbenzene with a high yield of 99%. dntb.gov.uaunitn.it In this system, the metal nanoparticles act as co-catalysts, serving as sinks for photogenerated electrons, which provides selective active sites for the reaction. unitn.it

Conversely, photocatalysis can also be applied to the synthesis of epoxides. Graphene-semiconductor nanocomposites, such as those made with zinc sulfide (B99878) (ZnS), have been shown to catalyze the epoxidation of alkenes. arabjchem.org These materials utilize the unique electronic properties of graphene as a photosensitizer to facilitate the reaction. arabjchem.org Another approach involves using non-semiconductor photocatalysts, like titanium-silicon molecular sieves, which have shown promise in selective epoxidation reactions. acs.org

Organometallic Catalysis in Epoxide Formation

Organometallic catalysts play a crucial role in the synthesis of epoxides, including this compound. novapublishers.com These catalysts offer versatile and efficient pathways for the epoxidation of alkenes. novapublishers.com Various organometallic complexes have been developed and utilized for this purpose. For instance, manganese porphyrin cage catalysts have demonstrated high performance in the aerobic epoxidation of olefins like allylbenzene, using molecular oxygen as the oxidant. mdpi.com This method is considered environmentally friendly and cost-effective. mdpi.com The reaction often employs a co-reductant, such as isobutyraldehyde (B47883), and the manganese catalyst significantly enhances the conversion rate to the corresponding epoxide. mdpi.com

Another example involves methyltrioxorhenium (MTO), which catalyzes the epoxidation of alkenes with aqueous hydrogen peroxide. The efficiency of this system can be improved by the addition of 3-cyanopyridine (B1664610). organic-chemistry.org For epoxides that are sensitive to nucleophilic ring opening, a combination of 3-cyanopyridine and pyridine (B92270) is used. organic-chemistry.org Furthermore, less expensive inorganic rhenium oxides can be used as alternatives to organometallic rhenium species when bis(trimethylsilyl) peroxide is the oxidant. organic-chemistry.org

Ruthenium-based catalysts have also been investigated for epoxide transformations. For instance, ruthenium-catalyzed hydrogenolysis of epoxides can selectively yield branched alcohol products. acs.org Specifically, the use of Milstein's PNN-pincer-ruthenium complex allows for the conversion of enantiomerically enriched epoxides to secondary alcohols without racemization. acs.org

The table below summarizes the performance of a supramolecular manganese porphyrin catalyst in the aerobic epoxidation of various olefins, including allylbenzene. mdpi.com

| Entry | Substrate | Conversion (%) |

| 1 | Cyclohexene | >99 |

| 2 | Styrene (B11656) | 95 |

| 3 | Indene | 89 |

| 4 | cis-Stilbene | 86 |

| 8 | Allylbenzene | >99 |

| 9 | Non-1-ene | >99 |

Table 1: Scope of the aerobic epoxidation of olefins catalyzed by manganese porphyrin catalyst MnPC. Reaction conditions: catalyst (0.5 mol %), substrate (0.5 mmol), isobutyraldehyde (1.5 mmol), CH2Cl2 (2 mL), O2 (1 atm), room temperature, 4 h. mdpi.com

Sustainable Synthesis Protocols

Continuous Flow and Microwave/Ultrasonic Irradiation Techniques

Continuous flow and microwave/ultrasonic irradiation techniques are modern methods that align with the principles of green chemistry for epoxide synthesis. researchgate.netlsbu.ac.uk Continuous flow reactors, such as the FlowSyn system, offer significant advantages over traditional batch reactors, including reduced reaction times, high reproducibility, and improved catalyst stability. lsbu.ac.uk This technology facilitates the scaling up of epoxidation processes from the laboratory to industrial production in a safer and more efficient manner. lsbu.ac.uk

Microwave-assisted organic synthesis (MAOS) is another eco-friendly technique that can dramatically shorten reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.netmdpi.com Microwave irradiation has been successfully applied to the synthesis of this compound derivatives. For example, the microwave-assisted aminolysis of epoxides, including this compound, has been shown to be effective, requiring only one equivalent of the amine and epoxide to achieve good yields. emich.edu This method is also used in the synthesis of various heterocyclic compounds and in the conversion of essential oil allylbenzenes to aldehydes. researchgate.netmdpi.com For instance, the isomerization of allylbenzene to 1-arylpropene can be achieved using KF/Al2O3 under solvent-free conditions with microwave assistance. mdpi.com

The following table illustrates the optimized results for the microwave-assisted isomerization of allylbenzene. mdpi.com

| Method | Reaction Time (min) | Conversion (%) | Yield (%) |

| A (Microwave) | 6 | 100 | 98 |

| B (Oil Bath) | 120 | 100 | 98 |

Table 2: Comparison of microwave-assisted (Method A) and conventional heating (Method B) for the isomerization of allylbenzene under solvent-free conditions. mdpi.com

Green Chemistry Principles in Epoxide Synthesis

The synthesis of epoxides, such as this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. researchgate.netresearchgate.net These principles advocate for the use of safer solvents and reagents, reduction of energy consumption, and maximization of atom economy. researchgate.netacs.org

A key aspect of green epoxide synthesis is the use of environmentally benign oxidants like molecular oxygen and hydrogen peroxide. mdpi.comorganic-chemistry.org Catalytic systems that can effectively use these oxidants are highly sought after. nih.gov For example, the aerobic epoxidation of olefins using manganese porphyrin catalysts and O2 is a prime example of a green approach. mdpi.com Similarly, the use of H2O2 with catalysts like methyltrioxorhenium or 2,2,2-trifluoroacetophenone (B138007) provides a cleaner alternative to traditional peracid-based epoxidation methods, which generate acidic waste. organic-chemistry.orglsbu.ac.uk

Solvent-free or "neat" reaction conditions are another important strategy in green chemistry. researchgate.net Microwave-assisted synthesis under solvent-free conditions has been effectively used for the isomerization of allylbenzenes, a step that can precede epoxidation. mdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also contributes to the sustainability of the process. nih.gov

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. acs.org Reactions like the cycloaddition of CO2 to epoxides to form cyclic carbonates are highly atom-economical as they generate no byproducts. mdpi.com

Synthesis of Substituted this compound Analogues

Introduction of Aryl and Nitrophenyl Moieties

The synthesis of substituted this compound analogues, particularly those bearing aryl and nitrophenyl groups, is of significant interest for various applications, including the development of new bioactive molecules. unit.noacs.org These substitutions are typically achieved through the reaction of a suitably substituted aniline (B41778) or other nucleophile with this compound or a related epoxide. acs.org

Microwave-assisted synthesis has proven to be an effective method for preparing these analogues. For instance, reacting this compound with p-nitroaniline or m-nitroaniline under microwave irradiation yields the corresponding 1-(nitrophenylamino)-3-phenylpropan-2-ol derivatives in moderate yields. acs.org Similarly, aniline can be reacted with p- and m-nitrobenzylepoxides to produce 3-(nitrophenyl)-1-phenylaminopropan-2-ols. acs.org

The introduction of these moieties can be a key step in the synthesis of more complex molecules. For example, 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol was synthesized from 2,5-dichloro-4-nitroaniline (B1582098) and this compound as a precursor for a photodecomposable oxazolidine (B1195125). unit.no

The table below shows the results of the microwave-assisted synthesis of some nitrophenyl-substituted amino alcohol derivatives from this compound. acs.org

| Aniline Reactant | Product | Yield (%) |

| 4-Nitroaniline (B120555) | 1-(4-Nitrophenylamino)-3-phenylpropan-2-ol | 47 |

| 3-Nitroaniline | 1-(3-Nitrophenylamino)-3-phenylpropan-2-ol | 47 |

Table 3: Synthesis of nitrophenyl-substituted amino alcohols via microwave-assisted reaction of anilines with this compound. acs.org

Formation of Dimeric Ethers and Carbamates

The reactivity of the oxirane ring in this compound allows for its incorporation into larger, more complex molecules such as dimeric ethers and carbamates. While direct dimerization of this compound is not commonly detailed, analogous reactions with structurally similar phenols and epoxides illustrate the chemical principles involved. For instance, dimeric ethers have been synthesized by reacting a phenol (B47542) with a dihaloalkane, such as 1,5-dibromopentane, effectively linking two phenolic units. mdpi.com

A more direct route to ether formation involves the reaction of this compound with a phenolic compound. In one study, this compound was reacted with eugenol (B1671780) in the presence of potassium carbonate in acetonitrile. This reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a new ether linkage. mdpi.com This creates a derivative containing both the benzyl (B1604629) and eugenol moieties, showcasing the utility of this compound as an electrophile for building complex ethers.

The synthesis of carbamates can be achieved through the reaction of epoxides with isocyanates. This reaction is particularly relevant for glycidol (B123203), a closely related compound to this compound, which forms glycidol carbamates upon reaction with isocyanates. bibliotekanauki.pl By analogy, reacting this compound with an appropriate isocyanate would lead to the formation of a carbamate (B1207046) derivative. The reaction typically involves the nucleophilic attack of the isocyanate on the epoxide ring, often catalyzed, to form a five-membered cyclic carbamate (oxazolidinone) or a linear carbamate upon subsequent rearrangement or hydrolysis. The synthesis of methyl trans-N-nitroso-N-(1-p-chlorophenyl-3-phenyl-2,3-epoxypropyl)carbamate has also been documented, demonstrating the formation of a carbamate structure on a complex epoxypropyl backbone. dss.go.th

Multi-component Reactions involving this compound

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. tcichemicals.com this compound serves as a valuable two-carbon building block in such processes, primarily through the reactivity of its electrophilic epoxide ring.

A key example involves the synthesis of substituted ethanolamines and their subsequent conversion to oxazolidines. In this two-step process, this compound is first reacted with a substituted aniline, such as 2,5-dichloro-4-nitroaniline. unit.no This initial reaction is a nucleophilic ring-opening of the epoxide by the amine, yielding an amino alcohol derivative, specifically 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol. unit.no This intermediate can then be reacted with formaldehyde (B43269) to yield the corresponding oxazolidine, 5-benzyl-3-(2,5-dichloro-4-nitrophenyl)oxazolidine. unit.no This sequence demonstrates how this compound can be integrated into synthetic pathways that build complex heterocyclic structures.

Enantioselective Synthesis of Chiral this compound

Producing this compound in an enantiomerically pure form is of significant interest, as chiral epoxides are versatile intermediates for asymmetric synthesis. The primary strategies involve the asymmetric epoxidation of a prochiral precursor or the resolution of a racemic mixture.

Chiral Catalysis for Asymmetric Epoxidation

The most direct route to chiral this compound is the asymmetric epoxidation of its corresponding alkene, allylbenzene. This transformation converts the prochiral alkene into a chiral epoxide, with the goal of producing one enantiomer in excess. wikipedia.org Various catalytic systems have been developed for this purpose.

Prominent methods in asymmetric epoxidation include the Sharpless epoxidation, which is highly effective for allylic alcohols, and the Jacobsen epoxidation, which utilizes a manganese-based catalyst with a chiral salen ligand. wikipedia.org While not specifically detailed for allylbenzene in the provided context, these foundational methods have paved the way for more specialized catalysts. Research has explored the use of chiral metal complexes to achieve high enantioselectivity in the epoxidation of unfunctionalized olefins like allylbenzene.

Enzymatic Approaches (e.g., Epoxide Hydrolases)

Biocatalysis offers a powerful and highly selective alternative for accessing chiral compounds. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.com This reaction can be highly enantioselective, where the enzyme preferentially hydrolyzes one enantiomer of a racemic epoxide, allowing for the separation of the unreacted epoxide and the newly formed diol, both in enantiomerically enriched forms. mdpi.compnas.org

The potato epoxide hydrolase, StEH1, has been a subject of significant research for its activity on this compound. The wild-type enzyme shows a preference for hydrolyzing the (S)-enantiomer. researchgate.net Through directed evolution and protein engineering techniques, variants of StEH1 have been created with dramatically altered and even inverted enantiopreference. researchgate.netnih.gov For example, by introducing specific mutations in the active site (e.g., W106L, L109Y, V141K, and I155V), researchers have engineered variants that preferentially hydrolyze the (R)-enantiomer. researchgate.netrsc.org

A particularly advanced enzymatic strategy is enantioconvergent hydrolysis. In this process, the enzyme not only exhibits enantioselectivity but also regioselectivity, attacking the two enantiomers of the racemic epoxide at different positions to yield a single, enantiomerically pure diol product. rsc.orgacs.orgnih.gov This overcomes the 50% theoretical yield limitation of traditional kinetic resolution. Enzyme variants of StEH1 have been developed that can hydrolyze racemic this compound to produce the (R)-diol in an enantioconvergent manner. nih.govacs.org

Kinetic Resolution Techniques for Enantiopure this compound

Kinetic resolution is a widely applied technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. The enzymatic hydrolysis described above is a prime example of a hydrolytic kinetic resolution (HKR).

Whole-cell biotransformations using yeasts from the genus Rhodotorula have proven effective for the kinetic resolution of racemic this compound. researchgate.netnih.gov In one study, Rhodotorula sp. UOFS Y-0448 was used to resolve (±)-(2,3-Epoxypropyl)benzene. researchgate.netnih.gov The reaction yielded the unreacted (S)-epoxide with an enantiomeric excess (ee) of 64% and the corresponding (R)-diol with an ee of 67%. researchgate.netnih.gov This demonstrates the utility of microbial systems in performing stereoselective transformations to access enantiopure building blocks.

| Product | Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| This compound | (S) | 64% | 33% |

| 3-Phenylpropane-1,2-diol | (R) | 67% | 28% |

The development of these resolution techniques is crucial for the synthesis of complex chiral molecules where the stereochemistry of the epoxide precursor dictates the stereochemistry of the final product.

Reaction Mechanisms and Chemical Transformations of 2,3 Epoxypropyl Benzene

Epoxide Ring-Opening Reactions

The core of (2,3-epoxypropyl)benzene's reactivity lies in the opening of its epoxide ring. This process can be initiated by a variety of reagents and conditions, leading to the formation of 1,2-disubstituted propane (B168953) derivatives. The mechanism of this ring-opening can proceed through either nucleophilic or acid-catalyzed pathways.

Nucleophilic Addition Reactions

Nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring is a common and synthetically useful transformation. researchgate.net Under basic or neutral conditions, this reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. libretexts.org

The reaction of this compound with aniline (B41778) and its derivatives, known as aminolysis, yields valuable β-amino alcohols. researchgate.net This reaction involves the nucleophilic attack of the amine on one of the epoxide carbons. For instance, the microwave-assisted reaction between this compound and anilines with nitro groups has been used to synthesize ethanolamine (B43304) scaffolds. unit.no The reaction of this compound with various aromatic amines, including aniline, 4-methoxyaniline, 4-chloroaniline, and 4-bromoaniline, can be effectively catalyzed by heteropoly acids in water to produce the corresponding β-amino alcohols in good yields. researchgate.net

The synthesis of 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol was achieved with a 13% yield from the reaction of this compound and 2,5-dichloro-4-nitroaniline (B1582098). unit.no The general scheme for the aminolysis of this compound with anilines is depicted below:

This compound + Substituted Aniline → 1-(Arylamino)-3-phenylpropan-2-ol

The reaction conditions and yields for the synthesis of specific 1-(arylamino)-3-phenylpropan-2-ol derivatives are detailed in the following table.

| Reactants | Product | Yield (%) | Reference |

| This compound, 2,5-dichloro-4-nitroaniline | 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol | 13 | unit.no |

This table showcases the yield of a specific aminolysis reaction involving this compound.

The ring-opening of this compound can also be achieved through alcoholysis, where an alcohol acts as the nucleophile. This reaction, often catalyzed by an acid or a base, results in the formation of ether-alcohols. For example, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalyst yields the corresponding 1-alkoxy-3-phenylpropan-2-ol. google.com Under basic conditions, the alkoxide ion attacks the less substituted carbon of the epoxide. libretexts.org

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. africaresearchconnects.comrsc.org The enzymatic hydrolysis of this compound is a significant biotransformation, yielding 3-phenyl-1,2-propanediol. acs.orgnih.govlookchem.com This reaction is of particular interest for the production of enantiopure diols, which are valuable chiral building blocks in organic synthesis. acs.orgnih.gov

The plant epoxide hydrolase StEH1 has been a subject of study for its ability to hydrolyze this compound. acs.orgnih.gov Directed evolution techniques have been employed to generate variants of StEH1 with improved stereoselectivity, leading to the enantioconvergent hydrolysis of racemic this compound to the (R)-diol product. acs.orgnih.gov This enantioconvergence arises from changes in both the enantioselectivity for the epoxide enantiomers and the regioselectivity of the ring-opening reaction. acs.orgnih.gov

The catalytic mechanism of StEH1 involves a nucleophilic attack by an aspartate residue (Asp105) on an epoxide carbon, forming a covalent alkyl-enzyme intermediate. acs.org This intermediate is then hydrolyzed to release the diol product. acs.org

| Enzyme | Substrate | Product | Key Finding | Reference |

| StEH1 variants | racemic this compound | (R)-3-phenyl-1,2-propanediol | Enantioconvergent hydrolysis through directed evolution. | acs.orgnih.gov |

| Rhodotorula mucilaginosa EH | This compound | 3-phenyl-1,2-propanediol | Recombinant enzyme in Yarrowia lipolytica showed high activity and selectivity. | africaresearchconnects.com |

This table summarizes key findings from studies on the enzymatic hydrolysis of this compound.

The regioselectivity of the nucleophilic ring-opening of this compound is highly dependent on the reaction conditions. In base-catalyzed or nucleophilic reactions (SN2-type), the nucleophile preferentially attacks the less sterically hindered carbon (C3). libretexts.org

In contrast, acid-catalyzed ring-opening reactions exhibit a different regioselectivity. The protonated epoxide has significant carbocation character at the more substituted carbon (C2), which is stabilized by the adjacent phenyl group. stackexchange.com Consequently, the nucleophile tends to attack the more substituted carbon in an SN1-like fashion. libretexts.orgstackexchange.com

The stereoselectivity of the ring-opening is also a crucial aspect. SN2 reactions proceed with an inversion of configuration at the attacked carbon center. libretexts.org In enzymatic hydrolysis, the stereochemical outcome is determined by the specific enzyme used. As mentioned, variants of StEH1 have been engineered to produce specific enantiomers of the diol product. acs.orgnih.gov The regioselectivity of StEH1-catalyzed hydrolysis can also be manipulated through protein engineering. acs.org

Hydrolysis: Enzymatic Hydrolysis to Diols

Lewis Acid Promoted Ring Opening

Lewis acids can act as catalysts to promote the ring-opening of epoxides, including this compound. nih.govfrontiersin.org They activate the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This method is particularly useful for reactions involving weak nucleophiles. unit.no For instance, indium(III) chloride has been used as a Lewis acid catalyst for the ring-opening of epoxides with alcohols. unit.no Lanthanide(III) triflates, such as europium(III) triflate and lanthanum(III) triflate, have also been shown to be excellent catalysts for the regioselective ring-opening of epoxides with various nucleophiles, including alcohols and amines. nih.govfrontiersin.org

Microwave-Assisted Epoxide Ring Opening

Microwave-assisted synthesis provides a rapid and efficient method for the ring-opening of epoxides like this compound. This technique is utilized in the synthesis of 1-(arylamino)-3-arylpropan-2-ol derivatives, which are of interest for their potential biological activities. unit.no In a typical reaction, this compound reacts with an aniline, such as one substituted with a nitro group, under microwave irradiation. unit.no This method follows conditions similar to those reported by Lindsay and co-workers. unit.no

For instance, the reaction of this compound with a para-substituted aniline under microwave assistance can lead to the corresponding ethanolamine in good yield (e.g., 72%). unit.no However, the yield can be lower with ortho-substituted anilines (e.g., 47%). unit.no The microwave-assisted alkylation of proline ethyl ester with this compound has also been explored. emich.edu This reaction afforded the desired amino alcohol, though byproducts such as chlorohydrin were also formed, particularly when residual ammonium (B1175870) chloride was present. emich.edu The yield of the amino alcohol was found to be dependent on the stoichiometry of the reactants and the reaction conditions. emich.edu

| Entry | Solvent | Temp. (°C) | Hold Time (min) | Purified Yield (%) |

| 1 | CH3CN | 100 | 10 | 20 |

| 2 | CH3CN | 100 | 60 | 27 |

| 3 | Toluene | 100 | 10 | 20-35 |

| 4 | Isopropyl alcohol | 100 | 10 | 20-35 |

| 5 | Toluene | 100 | 60 | 20-35 |

| 6 | Toluene | 100 | 10 | 46 (with 2 eq. of epoxide) |

| 7 | Toluene | 250 | 10 | Ester hydrolysis |

| Data sourced from DigitalCommons@EMU emich.edu |

Cycloaddition Reactions Involving the Epoxide Ring

This compound can participate in cycloaddition reactions, a versatile class of reactions for forming cyclic compounds. libretexts.org One notable example is the formal [3+2] cycloaddition with alkenes under Lewis acid catalysis to produce tetrasubstituted tetrahydrofurans. nih.gov This reaction represents a concise route to tetrahydrofuran (B95107) synthesis from readily available starting materials. nih.gov

Another significant cycloaddition reaction is the conversion of epoxides to cyclic carbonates through reaction with carbon dioxide (CO2). mdpi.com This process is considered a green chemical reaction due to its 100% atom economy and the absence of byproducts. mdpi.com The cycloaddition of CO2 to epoxides is a thermodynamically favorable process that has spurred the development of various catalytic systems. mdpi.com For example, binuclear imidazole-based poly(ionic liquid)s have been shown to be effective catalysts for the cycloaddition of CO2 to glycidyl (B131873) phenyl ether, a related epoxide, yielding the corresponding cyclic carbonate with high efficiency. mdpi.com

Deoxygenation Reactions of this compound

Deoxygenation of epoxides to form alkenes is a crucial transformation in organic synthesis, often employed as a deprotection strategy. rsc.org

A "green" method for the deoxygenation of this compound to allylbenzene (B44316) involves photocatalysis using silver-loaded titanium(IV) oxide (Ag-TiO2). rsc.org This reaction proceeds at room temperature in an alcoholic suspension without the need for reducing gases. rsc.orgrsc.org Under UV irradiation, this compound is chemoselectively reduced to allylbenzene, with the alcohol solvent being oxidized to a ketone. rsc.org In a 2-propanol suspension of Ag-TiO2, this compound can be almost completely consumed within 60 minutes, yielding nearly quantitative amounts of allylbenzene (99% yield) after 90 minutes. rsc.org The proposed mechanism involves the formation of surface hydrogen species on the silver nanoparticles, which then reduce the epoxide. rsc.org

Another effective catalyst for this transformation is the microencapsulated palladium(0) catalyst, Pd(0) EnCat™ 40NP. This heterogeneous catalyst facilitates the reductive ring-opening of epoxides via hydrogenolysis. sigmaaldrich.comnbu.ac.in It has demonstrated high chemoselectivity, favoring the formation of the alcohol without significant over-reduction, a common issue with catalysts like Pd/C. sigmaaldrich.comnbu.ac.in For instance, in the hydrogenolysis of trans-stilbene (B89595) oxide, Pd(0) EnCat™ 40NP gave a 99% isolated yield of the corresponding alcohol after 5 hours, and the catalyst could be recycled multiple times without a noticeable loss in activity. sigmaaldrich.comnbu.ac.in

| Time (min) | EPB Remaining (μmol) | ALB Formed (μmol) | Acetone Formed (μmol) | H2 Formed (μmol) | ALB Yield (%) |

| 0 | 100 | 0 | 0 | 0 | 0 |

| 30 | ~40 | ~60 | ~60 | ~5 | ~60 |

| 60 | <5 | ~95 | ~95 | ~10 | ~95 |

| 90 | 0 | 99 | ~100 | ~15 | 99 |

| Data represents approximate values based on graphical data from RSC Publishing. rsc.org |

Rhenium complexes can also catalyze the deoxygenation of epoxides. Specifically, Tp′ReO3, where Tp′ is hydrido-tris-(3,5-dimethylpyrazolyl)borate, efficiently catalyzes the transfer of an oxygen atom from an epoxide to triphenylphosphine. lookchem.com This reaction is typically carried out in benzene (B151609) at temperatures ranging from 75-105 °C and is compatible with a variety of functional groups. lookchem.com Another rhenium-based system, [ReBr(CO)3(thf)]2, has been used in reactions that can lead to complex bicyclic structures, demonstrating the versatility of rhenium catalysts in organic synthesis. nih.gov

Catalytic Reduction to Allylbenzene (e.g., Ag-loaded TiO2 photocatalyst, Pd(0) EnCat™ 40NP)

Polymerization and Cross-linking Reactions

This compound can undergo polymerization through the opening of its reactive epoxide ring.

The epoxide ring is susceptible to opening under acidic conditions. researchgate.net Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack, leading to ring-opening. researchgate.net This principle can be applied to initiate polymerization. While specific studies on the acid-catalyzed polymerization of this compound are not detailed in the provided search results, the general mechanism for acid-catalyzed ring-opening of epoxides is well-established. researchgate.net The process can be initiated by a proton source, leading to a cationic intermediate that can be attacked by another monomer unit, propagating the polymer chain. Lewis acids can also catalyze such reactions. researchgate.net In contrast, anionic ring-opening polymerization of related functional epoxides, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has been successfully achieved using catalysts like KOH to produce functional polyethers. mdpi.com

Reaction with Curing Agents (e.g., Amines)

The reaction of this compound with amine curing agents is a cornerstone of epoxy chemistry, leading to the formation of cross-linked thermosetting polymers. The fundamental mechanism involves the nucleophilic ring-opening of the strained epoxide ring by the amine. Amine curing agents must possess at least two active hydrogen atoms and more than two functional groups per molecule to create a three-dimensional cross-linked network. threebond.co.jp

The process typically occurs in two stages. threebond.co.jpacs.org First, a primary amine's active hydrogen attacks one of the carbon atoms of the epoxy group, leading to the formation of a secondary amine and a hydroxyl group. Subsequently, the newly formed secondary amine, which also contains an active hydrogen, can react with another epoxy group. threebond.co.jp This step-growth polymerization continues until a rigid, cross-linked structure is formed. acs.org The resulting tertiary amine can also catalyze the polymerization of remaining epoxy groups. threebond.co.jp

The reactivity of the amine curing agent is influenced by its chemical structure. Aliphatic amines are highly reactive and can cure epoxides at room temperature, though this can lead to significant heat generation and a short pot life. threebond.co.jp Aromatic amines, due to the lower basicity and steric hindrance from the aromatic ring, react more slowly and typically require elevated temperatures for curing. threebond.co.jp This slower reaction allows for a "B-stage" where the polymer is a linear solid before final high-temperature curing, which yields materials with excellent heat resistance and mechanical properties. threebond.co.jp

To modify the curing kinetics, accelerators are often employed. polymerinnovationblog.com Alcohols, such as benzyl (B1604629) alcohol, are common accelerators that function by activating the epoxide ring through hydrogen bonding, making it more susceptible to nucleophilic attack by the amine. polymerinnovationblog.com Research has also explored microwave-assisted synthesis to accelerate the reaction between this compound and anilines, significantly reducing reaction times. unit.no

Table 1: Examples of Amine Curing Reactions with this compound and its Derivatives

| Reactants | Curing Agent/Conditions | Product | Research Finding | Source |

| This compound, 2,5-dichloro-4-nitroaniline | Microwave-assisted synthesis | 1-((2,5-Dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol | Microwave irradiation facilitates the epoxide ring-opening to form the ethanolamine scaffold. unit.no | unit.no |

| 4-(2,3-epoxypropyl-1-oxy)benzonitrile | Pd/C, Microwave conditions | Hyperbranched epoxide-amine adducts | An AB2 monomer is formed in situ and immediately polymerizes to form hyperbranched structures. nih.gov | nih.gov |

| Diglycidyl ether of bisphenol A (DGEBA) | Aliphatic or Aromatic Amines | Cross-linked epoxy polymer | Aliphatic amines enable room temperature curing, while aromatic amines require heat and provide superior thermal stability. threebond.co.jp | threebond.co.jp |

| General Epoxy Resin | Benzyl Alcohol (Accelerator), Amine Curing Agent | Cross-linked epoxy polymer | Benzyl alcohol activates the epoxy ring, accelerating the amine-epoxy reaction. polymerinnovationblog.com | polymerinnovationblog.com |

Formation of Epoxy Resins and Composites

This compound and its derivatives are fundamental building blocks for producing epoxy resins. These resins are thermosetting polymers prized for their low shrinkage during cure, excellent mechanical and adhesive properties, and chemical resistance. kpi.uaresearchgate.net The formation of an epoxy resin involves the polymerization (or curing) of epoxy monomers or prepolymers with a hardener, such as the amine curing agents discussed previously. researchgate.net

During curing, the epoxy groups of molecules like this compound react with the curing agent to form a highly cross-linked, three-dimensional polymer network. researchgate.net This process transforms the low-molecular-weight liquid resin into an insoluble and infusible solid. pageplace.de For example, difunctional epoxides such as 1-(2,3-epoxypropoxy)-2-(2,3-epoxypropyl)benzene can be polymerized with agents like diethylene triamine to form hard, insoluble castings. google.com

The versatility of epoxy chemistry allows for the synthesis of multifunctional epoxy resins to enhance properties like thermal stability and mechanical strength. researchgate.net For instance, new di-, tri-, and tetra-functional epoxy resins have been synthesized through the condensation polymerization of epichlorohydrin (B41342) with various aromatic diamines, diols, and other polyfunctional compounds. researchgate.net

Epoxy resins serve as excellent matrix materials for composites. kpi.uaresearchgate.net By incorporating reinforcing materials, the properties of the cured resin can be significantly enhanced. Unidirectional carbon fiber is a common reinforcement used in high-performance aerospace applications, where epoxy resins like bis[N,N-bis(2,3-epoxypropyl)-4-aminophenyl]methane (TGDDM) are standard matrix materials. kpi.ua Additionally, nanoparticles such as titanium oxide (TiO2) can be blended into the epoxy resin before curing. researchgate.net Studies have shown that the inclusion of nano-TiO2 improves mechanical properties like tensile strength, hardness, and impact strength, as well as physical properties such as dielectric breakdown and thermal conductivity. researchgate.net

Derivatization and Functionalization of the Phenyl Moiety

Direct Photochemical Amination of Aromatic C-H Bonds

A significant advancement in the functionalization of the phenyl ring in this compound derivatives is direct photochemical amination. This method allows for the formation of a carbon-nitrogen bond directly on the aromatic ring, a key transformation in the synthesis of many biologically relevant molecules. whiterose.ac.uk

Research has demonstrated the intramolecular amination of unfunctionalized aryl C-H bonds using a modified Hofmann-Löffler-Freytag reaction. whiterose.ac.uk The process involves the UV irradiation of an N-chloroamine in the presence of an acid, such as methanesulfonic acid. whiterose.ac.uk In a specific application, this compound was first converted to an amino alcohol through a base-mediated ring-opening reaction with methylamine (B109427) hydrochloride. whiterose.ac.uk This amino alcohol was subsequently transformed into the corresponding N-chloroamine. whiterose.ac.uk

Upon photolysis under acidic conditions, this N-chloroamine intermediate underwent a cyclization reaction. The reaction proceeds via a proposed mechanism that leads to the direct functionalization of an aromatic C-H bond, resulting in the formation of a tetrahydroquinoline (THQ), a valuable heterocyclic scaffold. whiterose.ac.uk This direct amination strategy provides a concise route to complex heterocyclic structures from readily available aromatic precursors. whiterose.ac.uk

Table 2: Key Steps in Direct Photochemical Amination

| Step | Reactants | Product | Purpose | Source |

| 1 | This compound, MeNH₂·HCl | Amino alcohol (360) | Epoxide ring-opening to introduce the amine functionality for subsequent steps. | whiterose.ac.uk |

| 2 | Amino alcohol (360) | N-chloroamine (361) | Formation of the photo-reactive precursor for C-H amination. | whiterose.ac.uk |

| 3 | N-chloroamine (361) | Tetrahydroquinoline (THQ) (362) | Intramolecular photochemical C-H amination to form the heterocyclic ring. | whiterose.ac.uk |

Synthesis of Heterocyclic Compounds from this compound

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, leveraging the reactivity of both its epoxide ring and its phenyl group.

The amino alcohol intermediates derived from the reaction of this compound with amines can be further cyclized to form various heterocycles. For example, reaction with formaldehyde (B43269) can yield 5-benzyl-3-aryloxazolidines, which are five-membered rings containing both oxygen and nitrogen. unit.no

The compound is also instrumental in synthesizing nitrogen-containing bicyclic systems. In a microwave-assisted alkylation, this compound reacts with proline esters. emich.edu The resulting amino alcohol is a key intermediate in the synthesis of the bicyclic core of pyrrolizidine (B1209537) alkaloids. emich.edu

Furthermore, this compound can be used to introduce the 2,3-epoxypropyl group onto an existing heterocyclic structure, which can then undergo further transformations. For instance, it reacts with pyridazine-3,6-dione to form 1-(2,3-Epoxypropyl)-1,2-dihydropyridazine-3,6-dione. rjptonline.org The epoxide ring of this new compound can then be opened by various amines to create a library of substituted pyridazine (B1198779) derivatives. rjptonline.org

Intramolecular cyclization reactions provide another route to heterocycles. As detailed in the previous section, the photochemical amination of a this compound derivative leads directly to the formation of tetrahydroquinolines. whiterose.ac.uk In other systems, the intramolecular cyclization of related 3,4-epoxy alcohols, initiated by a base, can lead to the formation of four-membered oxygen-containing heterocycles known as oxetanes. oup.com

Table 3: Examples of Heterocyclic Synthesis from this compound

| Starting Material(s) | Key Reagents/Conditions | Heterocyclic Product | Source |

| 1-((2,5-Dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol | Formaldehyde | 5-Benzyl-3-(2,5-dichloro-4-nitrophenyl)oxazolidine | unit.no |

| This compound, Proline ethyl ester | Microwave irradiation | Amino alcohol intermediate for pyrrolizidine alkaloids | emich.edu |

| Pyridazine-3,6-dione, this compound (via epichlorohydrin) | AgCl, NaI | 1-(2,3-Epoxypropyl)-1,2-dihydropyridazine-3,6-dione | rjptonline.org |

| N-chloroamine derivative of this compound | UV irradiation, Acid | Tetrahydroquinoline | whiterose.ac.uk |

| 1-(2,3-Epoxypropyl)-1-cyclohexanol (related epoxy alcohol) | Base, aq. DMSO | Oxetane | oup.com |

Applications of 2,3 Epoxypropyl Benzene in Advanced Materials Science

Precursor for Polymer and Resin Synthesis

The strained three-membered epoxy ring in (2,3-epoxypropyl)benzene is highly susceptible to ring-opening reactions, a characteristic that is extensively exploited in polymer chemistry. ontosight.aiacs.org This reactivity allows it to act as a monomer or a co-monomer in polymerization processes, leading to the formation of diverse polymer architectures. mdpi.com

Epoxy Resins for Adhesives, Coatings, and Composite Materials

This compound and its derivatives are fundamental building blocks in the production of epoxy resins. ontosight.ai These resins are renowned for their exceptional adhesion, toughness, chemical resistance, and low shrinkage during curing, making them indispensable in high-performance applications. pageplace.de

When cured, typically with amines or anhydrides, the epoxy groups of this compound open up and cross-link, forming a rigid, three-dimensional network. This cross-linked structure is the basis for the superior mechanical and thermal properties of the resulting materials. These properties make them ideal for formulating:

Adhesives and Sealants: The strong bonding capabilities of epoxy resins derived from compounds like this compound are utilized in the construction and automotive industries.

Protective Coatings: Their durability and resistance to environmental factors make them suitable for high-performance protective coatings. penpet.com

Composite Materials: In composites, these epoxy resins act as the matrix that binds reinforcing fibers (such as carbon or glass fibers) together, transferring load between them and providing structural integrity. ontosight.aipageplace.de

| Property of Epoxy Resins | Contribution of this compound Structure |

| Adhesion | The polarity of the molecule enhances bonding to various substrates. |

| Mechanical Strength & Rigidity | The aromatic ring contributes to the stiffness and strength of the cured polymer network. |

| Chemical Resistance | The stable cross-linked ether linkages formed during curing resist chemical attack. |

| Thermal Stability | The rigid aromatic core helps to increase the glass transition temperature of the cured resin. |

Modification of Polymer Networks

The introduction of this compound into existing polymer networks can significantly alter their properties. Its reactive epoxy group can be grafted onto other polymer chains or used as a cross-linking agent to enhance the performance of various thermosetting and thermoplastic materials. cnrs.fr This modification can lead to improvements in:

Toughness and Flexibility: By carefully controlling the degree of cross-linking, the toughness of brittle polymer matrices can be improved.

Thermal Stability: The incorporation of the aromatic ring from this compound can increase the thermal resistance of the polymer.

Adhesion: The epoxy functionality can improve the interfacial adhesion between different phases in a polymer blend or composite.

Research has shown that modifying epoxy resins with functional silanes and polysiloxanes can further enhance properties like thermal and flame resistance. cnrs.fr

Use in Fiber Reinforced Plastics (FRP)

Fiber-reinforced plastics (FRPs) are composite materials that combine the high strength and stiffness of fibers with a lightweight polymer matrix. Epoxy resins derived from precursors like this compound are frequently used as the matrix material in high-performance FRPs, particularly in the aerospace industry. pageplace.debts.gov

The key advantages of using these epoxy-based matrices in FRPs include:

Excellent Fiber Wetting: The low viscosity of the uncured resin allows it to thoroughly impregnate the fiber bundles, ensuring a strong interface.

Low Shrinkage during Cure: This minimizes internal stresses in the final composite part, which can compromise its mechanical performance. pageplace.de

High Strength-to-Weight Ratio: The resulting FRPs exhibit exceptional mechanical properties at a low density.

The European market for Glass Fiber Reinforced Plastics (GRP), a type of FRP, was estimated at 1.01 million tonnes in 2012, highlighting the industrial significance of these materials. byggemiljo.no

Formation of Cyclic Carbonates from CO2 and this compound

A significant and environmentally relevant application of epoxides like this compound is their reaction with carbon dioxide (CO2) to form cyclic carbonates. semanticscholar.orggoogle.com This process represents a form of CO2 utilization, converting a greenhouse gas into valuable chemical products. umich.edu

The reaction involves the cycloaddition of CO2 to the epoxy ring, typically facilitated by a catalyst. semanticscholar.orgumich.edu Various catalytic systems, including bimetallic aluminum(salen) complexes and bifunctional organocatalysts, have been developed to promote this transformation under mild conditions, such as atmospheric pressure and room temperature. umich.edunih.gov The resulting cyclic carbonates have applications as:

Polar aprotic solvents

Electrolytes in lithium-ion batteries

Precursors for polycarbonates and other polymers

| Catalyst System | Reaction Conditions | Outcome | Reference |

| Bimetallic aluminium(salen) complexes & tetrabutylammonium (B224687) bromide | Ambient temperature, 1 bar CO2 pressure | Effective synthesis of cyclic carbonates from mono-substituted epoxides. | umich.edu |

| Bifunctional phosphonium (B103445) salt organocatalysts with alcohol moiety | Neat, mild conditions (as low as 45 °C) | High yields (up to 99%) of various cyclic carbonates. | nih.gov |

| Poly(ionic liquid)s (PILs) | 100 °C, 2.0 MPa CO2 | High yield and selectivity for glycerol (B35011) carbonate from epichlorohydrin (B41342). | mdpi.com |

Intermediate in Specialty Chemical Production

Beyond its direct use in polymerization, the reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules. ontosight.ai

Building Blocks for Complex Organic Molecules

The epoxy ring of this compound can be opened by a wide range of nucleophiles, allowing for the introduction of various functional groups. This versatility makes it an attractive starting material in multi-step organic synthesis. researchgate.netemich.edu For example, it can be used in the synthesis of:

Pharmaceutical intermediates: The controlled ring-opening can introduce side chains and functional groups necessary for biological activity. ontosight.ai

Fine chemicals and agrochemicals: Its structure can be incorporated into larger, more complex molecular architectures.

Optoelectronic materials: It serves as a building block for constructing complex low-molecular-weight or polymeric materials with specific optical and electronic properties. researchgate.net

Recent research has demonstrated the silver-catalyzed conversion of (2,3-epoxypropyl)-benzene into cyclopropanes, showcasing its utility in forming other strained ring systems. nih.gov

Role in Photodegradable Antimicrobial Agents

This compound serves as a key building block in the synthesis of novel photodegradable antimicrobial agents. The core strategy involves creating compounds that are active against microbes but can be intentionally inactivated by light, which is a desirable feature for mitigating environmental persistence and the rise of antimicrobial resistance. unit.nonih.gov

The synthesis typically involves a microwave-assisted ring-opening reaction of this compound with substituted anilines. unit.noacs.org For instance, reacting this compound with 4-nitroaniline (B120555) in methanol (B129727) under microwave irradiation yields 1-(4-nitrophenylamino)-3-phenylpropan-2-ol, an ethanolamine (B43304) derivative. acs.org This ethanolamine scaffold is central to the photodegradable property of the resulting molecules. unit.no Research has demonstrated the synthesis of several such aminol compounds by reacting benzyloxiranes with various anilines, including p-nitroaniline and m-nitroaniline. acs.org

A study focused on developing these agents successfully synthesized 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol from this compound and 2,5-dichloro-4-nitroaniline (B1582098). unit.no This compound, along with others in the series, was designed to undergo photodecomposition, transforming into inactive byproducts upon light exposure. unit.no The ethanolamine moiety facilitates a photo-retro-aldol type reaction, leading to the breakdown of the molecule. unit.no

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 4-Nitroaniline | 1-(4-Nitrophenylamino)-3-phenylpropan-2-ol | 47% | acs.org |

| This compound | 2,5-Dichloro-4-nitroaniline | 1-((2,5-Dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol | 13% | unit.no |

Synthesis of Chiral Intermediates for Fine Chemicals

This compound is a valuable precursor for synthesizing chiral intermediates, which are crucial for the production of fine chemicals and pharmaceuticals. researchgate.netrsc.org A primary method for achieving this is through the enzymatic kinetic resolution of racemic this compound. This process utilizes epoxide hydrolases (EHs), enzymes that stereoselectively hydrolyze one enantiomer of the epoxide to a vicinal diol, leaving the other enantiomer unreacted. researchgate.netresearchgate.net This yields both an enantiopure epoxide and a chiral diol, both of which are versatile building blocks in organic synthesis. researchgate.netresearchgate.net

Various microorganisms and their isolated enzymes have been employed for this purpose. For example, yeasts from the genus Rhodotorula have been shown to perform this kinetic resolution. researchgate.netnih.gov Specifically, the use of Rhodotorula sp. UOFS Y-0448 resulted in the production of (S)-(2,3-epoxypropyl)benzene with an enantiomeric excess (ee) of 64% and (R)-3-phenylpropane-1,2-diol with an ee of 67%. researchgate.netnih.gov Further advancements have been made using recombinant DNA technology to overproduce these enzymes, such as the EH from Rhodotorula mucilaginosa, leading to superior activity and selectivity. researchgate.net

Directed evolution techniques have been applied to enzymes like the potato epoxide hydrolase, StEH1, to enhance its performance. acs.orgacs.org Through iterative saturation mutagenesis, enzyme variants have been created that exhibit improved stereoselectivity in the hydrolysis of this compound. acs.orgacs.org Some engineered variants were even capable of enantioconvergent hydrolysis, transforming the racemic starting material primarily into the (R)-diol product. acs.orgacs.org This was achieved through a combination of increased enantioselectivity and modified regioselectivity of the epoxide ring-opening reaction. acs.org

Beyond biocatalysis, chiral intermediates from this compound are used in polymer science. Enantiopure forms of the compound have been used to create chiral unsaturated polyesters, demonstrating its role in the development of advanced materials. researchgate.net

| Biocatalyst | Substrate | (S)-Epoxide Product | (R)-Diol Product | Reference |

|---|---|---|---|---|

| Rhodotorula sp. UOFS Y-0448 | Racemic this compound | ee 64%, Yield 33% | ee 67%, Yield 28% | researchgate.netnih.gov |

| Potato Epoxide Hydrolase (StEH1) Wild-Type | Racemic this compound | Favors hydrolysis of the S-enantiomer (2.5:1 ratio) | researchgate.net | |

| StEH1 Mutant (W106L, L109Y, V141K, I151V) | Racemic this compound | Shifted preference to the R-enantiomer (15:1 ratio) | researchgate.netrsc.org | |

| Engineered StEH1 Variants | Racemic this compound | Catalyzed hydrolysis into the R-diol product in an enantioconvergent manner | acs.org |

Application in Biological Studies (e.g., Oxazolidine (B1195125) Moiety in Biologically Active Agents)

This compound is a useful starting material for synthesizing molecules with significant biological activity, particularly those containing an oxazolidine or oxazolidinone ring system. These heterocyclic structures are recognized as important components in many biologically active agents, including antimicrobials and anticoagulants. unit.nogoogle.com

A key synthetic route involves first reacting this compound with an appropriate aniline (B41778) to form an ethanolamine derivative, as detailed in section 4.2.2. unit.no This intermediate can then be cyclized to form the oxazolidine ring. For example, 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol, derived from this compound, was successfully used to synthesize 5-benzyl-3-(2,5-dichloro-4-nitrophenyl)oxazolidine by reacting it with formaldehyde (B43269). unit.no This demonstrates a direct pathway from this compound to complex heterocyclic compounds being studied for their potential as new antibiotics. unit.no

Furthermore, the epoxypropyl moiety is integral to the synthesis of substituted oxazolidinones investigated for their therapeutic properties. For example, N-(2,3-epoxypropyl)phthalimide, which can be prepared from related precursors, serves as an intermediate for creating novel oxazolidinone derivatives. google.com These derivatives have been designed and studied as selective inhibitors of blood coagulation factor Xa, highlighting their potential use in treating thrombotic diseases. google.com The synthesis involves reacting the epoxypropyl intermediate with anilines to construct the core structure of these biologically active agents. google.com

Computational and Theoretical Studies on 2,3 Epoxypropyl Benzene

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of epoxide hydrolases (EHs) and their interaction with (2,3-Epoxypropyl)benzene. These simulations provide a detailed picture of the conformational changes that occur during substrate binding and catalysis.

The generally accepted mechanism for epoxide hydrolysis by α/β-hydrolase fold enzymes, such as the soluble epoxide hydrolase from Solanum tuberosum (StEH1), involves a three-step process. rsc.orgiucr.org First, a nucleophilic aspartate residue (Asp105 in StEH1) attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to the formation of a covalent alkyl-enzyme intermediate. rsc.orgiucr.org This step is facilitated by two conserved tyrosine residues that stabilize the developing negative charge on the epoxide oxygen. uq.edu.au The second step is the hydrolysis of this ester intermediate by a water molecule activated by a histidine residue (His300 in StEH1) acting as a general base. rsc.orgiucr.org Finally, the resulting diol product is released from the active site. rsc.org

MD simulations have been employed to study the binding of this compound within the active site of various epoxide hydrolases. nih.govmdpi.com These simulations reveal that the substrate can adopt multiple conformations, and the specific orientation of the phenyl group and the epoxide ring relative to the catalytic residues is crucial for the subsequent reaction. rsc.org For instance, simulations have shown that the epoxide ring forms hydrogen bonds with the two catalytic tyrosine residues, pre-organizing it for the nucleophilic attack. scispace.com The flexibility of the enzyme and the substrate allows for different binding modes, which can influence the regioselectivity of the ring-opening reaction.

In a study on the epoxide hydrolase from Aspergillus niger (AnEH), MD simulations showed that both enantiomers of a substrate analog could be accommodated within the binding pocket, sampling a wide variety of conformations. uq.edu.au This highlights that the initial binding event may not be the sole determinant of enantioselectivity, suggesting that kinetic factors in the subsequent chemical steps play a significant role. uq.edu.au

Theoretical Analysis of Stereoselectivity and Enantioconvergence

Theoretical analyses, often combining quantum mechanics and molecular mechanics (QM/MM) or employing empirical valence bond (EVB) calculations, have been pivotal in explaining the origins of stereoselectivity and the phenomenon of enantioconvergence in the hydrolysis of racemic this compound. acs.orggrafiati.comdiva-portal.org Enantioconvergence is a highly desirable outcome where both enantiomers of a racemic substrate are converted into a single, enantiomerically pure product. nih.gov

For the wild-type StEH1, it is experimentally observed that the hydrolysis of racemic this compound is enantioconvergent, predominantly yielding the (R)-diol product. iucr.org Theoretical studies have successfully reproduced and explained this observation. iucr.orgacs.org The enantioconvergence arises from a combination of enantioselectivity (the enzyme preferentially reacts with one enantiomer) and regioselectivity (the enzyme attacks a specific carbon atom of the epoxide ring depending on the enantiomer). acs.org

Calculations have shown that for the (S)-enantiomer of styrene (B11656) oxide, the nucleophilic attack by Asp105 occurs almost exclusively at the benzylic carbon (C1), leading to an inversion of stereochemistry and the formation of the (R)-diol. rsc.orgrsc.org In contrast, for the (R)-enantiomer, the attack preferentially occurs at the terminal, unsubstituted carbon (C2), which also results in the formation of the (R)-diol. rsc.orgrsc.org

| Enzyme Variant | Substrate Enantiomer | Preferred Attack Site (Theoretical) | Predicted Product | Experimental Outcome |

| Wild-type StEH1 | (S)-styrene oxide | C1 (benzylic) | (R)-diol | (R)-diol rsc.orgrsc.org |

| Wild-type StEH1 | (R)-styrene oxide | C2 (terminal) | (R)-diol | (R)-diol rsc.orgrsc.org |

| R-C1B1 StEH1 | (R)-styrene oxide | Altered regioselectivity | - | Altered diol product rsc.org |

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations, particularly using density functional theory (DFT) and QM/MM methods, provide detailed information about the energetics of the reaction pathway, including the energies of reactants, intermediates, transition states, and products. scispace.comacs.orgacs.org These calculations are crucial for understanding the factors that control the reaction rates and selectivity.

For the hydrolysis of this compound by StEH1, DFT calculations using a large cluster model of the active site (up to 279 atoms) have been performed to map the potential energy profiles for the entire reaction mechanism. acs.org These calculations have confirmed that the reaction proceeds through a covalent alkyl-enzyme intermediate. The formation of this intermediate from the (S)-enantiomer was found to be highly exothermic. acs.org

A significant finding from these quantum chemical studies is that both the alkylation and hydrolysis half-reactions must be considered to understand the final stereochemical outcome. acs.org The relative energies of the transition states for attack at the C1 and C2 carbons for both enantiomers determine the enantio- and regioselectivity. The calculations have successfully reproduced the experimentally observed regioselectivities, showing that both enantiomers of styrene oxide yield the (R)-diol product. acs.org

| Reaction Step (S-styrene oxide, "in" orientation) | Species | Relative Energy (kcal/mol) |

| Reactant Complex | React-S-in | 0.0 |

| Alkylation Transition State | TS1-S-in-C1 | +2.7 acs.org |

| Alkyl-enzyme Intermediate | Int1-S-in-C1 | -17.1 acs.org |

| Hydrolysis Transition State 1 | TS2-S-in-C1 | +19.3 (relative to Int1) acs.org |

| Tetrahedral Intermediate | Int2-S-in-C1 | +16.7 (relative to Int1) acs.org |

| Hydrolysis Transition State 2 | TS3-S-in-C1 | +21.5 (relative to Int1) acs.org |

| Product Complex | Prod-S-in-C1 | -17.3 |

Note: Energies are from DFT calculations and represent a specific reaction pathway.

Computational Design for Enzyme Engineering in Biocatalysis

Computational methods are increasingly used to guide the engineering of enzymes for improved catalytic properties, such as enhanced activity, stability, and enantioselectivity. nih.govmdpi.comresearchgate.net For epoxide hydrolases involved in the resolution of this compound, computational design has been successfully applied to create variants with desired characteristics. nih.gov

The process often involves identifying key amino acid residues in the active site or substrate access tunnels that are likely to influence selectivity. pnas.org Homology modeling is used to build a 3D structure of the enzyme if one is not available, and molecular docking simulations can predict how substrates and inhibitors bind. nih.govmdpi.com MD simulations can then be used to assess the dynamic stability of designed variants. nih.govnih.gov